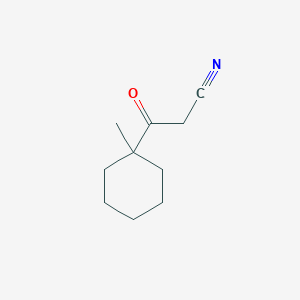

3-(1-Methylcyclohexyl)-3-oxopropanenitrile

Description

3-(1-Methylcyclohexyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a methyl-substituted cyclohexyl group attached to a reactive oxopropanenitrile backbone. These analogs share a common scaffold: a ketone and nitrile group separated by a methylene bridge, with substitutions at the β-position influencing reactivity and applications. The methylcyclohexyl group likely confers steric bulk and lipophilicity, differentiating it from aromatic or smaller aliphatic substituents in related compounds .

Properties

IUPAC Name |

3-(1-methylcyclohexyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHRTFVZNKBMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447988 | |

| Record name | 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95882-32-9 | |

| Record name | 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclohexyl)-3-oxopropanenitrile typically involves the reaction of 1-methylcyclohexyl ketone with a suitable nitrile source under controlled conditions. One common method is the reaction of 1-methylcyclohexyl ketone with cyanide ion in the presence of a base, such as sodium hydroxide, to form the desired nitrile compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclohexyl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methylcyclohexyl)-3-oxopropanenitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclohexyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Reactivity: Aromatic substituents (e.g., phenyl, indolyl) enhance conjugation, stabilizing intermediates in Michael additions or cyclization reactions .

- Synthetic Utility: Sodium methoxide in methanol is a common base for Michael additions (e.g., 3-oxo-3-phenylpropanenitrile + enynones → diastereomeric pent-4-ynenitriles) . Cyanoacetamide derivatives serve as versatile intermediates for heterocycles, such as pyrazolotriazines (yields up to 84%) .

- Biological Activity :

Reaction Pathways and Catalytic Conditions

Michael Addition Reactions

- 3-Oxo-3-phenylpropanenitrile reacts with enynones under sodium methoxide catalysis to yield diastereomers (e.g., 2.1a/2.2a) in a 2.5:1 ratio. Reaction times vary from 1–26 hours .

- Steric Hindrance in Aliphatic Analogs : The methylcyclohexyl group in the target compound may reduce diastereoselectivity compared to phenyl-substituted analogs due to increased steric bulk.

Multicomponent Cyclizations

- 3-(1H-Indol-3-yl)-3-oxopropanenitrile participates in four-component domino reactions with aldehydes, ketones, and ammonium acetate to form pyridine derivatives under acidic conditions .

- Catalyst Dependency : MIL-125(Ti) and tributyl phosphonium-based ionic liquids optimize yields in pyridine syntheses, suggesting that aliphatic analogs like methylcyclohexyl derivatives may require tailored catalysts .

Physicochemical and Spectroscopic Properties

- 1H-NMR Signatures :

- Molecular Weight and Solubility :

- Aliphatic derivatives (e.g., 3-cyclopentyl-3-oxopropanenitrile, MW 151.2 g/mol) have lower molecular weights than aromatic analogs (e.g., 3-oxo-3-phenylpropanenitrile, MW 171.2 g/mol), impacting solubility in polar solvents .

Biological Activity

3-(1-Methylcyclohexyl)-3-oxopropanenitrile, also known by its CAS number 95882-32-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrile functional group and a ketone, which are crucial for its biological activity. The presence of the 1-methylcyclohexyl group contributes to its lipophilicity, potentially affecting its interaction with biological membranes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various cellular targets:

- Enzyme Inhibition : Compounds with structural similarities often inhibit specific enzymes involved in metabolic pathways. For instance, they may affect pathways related to inflammation and cell proliferation.

- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, influencing signaling pathways critical for cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.

- Antimicrobial Effects : There is evidence pointing towards its effectiveness against certain bacterial strains.

- Potential Anticancer Activity : Some studies have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against specific bacteria | |

| Anticancer | Cytotoxicity in cancer cell lines |

Case Studies

A few case studies have highlighted the potential applications of this compound:

-

Case Study on Anti-inflammatory Effects :

- Researchers administered the compound in a murine model of inflammation. Results showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

-

Case Study on Antimicrobial Activity :

- A study tested the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a notable inhibition zone, supporting its use as a potential antimicrobial agent.

-

Case Study on Anticancer Properties :

- In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. This effect was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Additionally, research is ongoing to elucidate its pharmacokinetics and toxicity profiles to better understand its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.